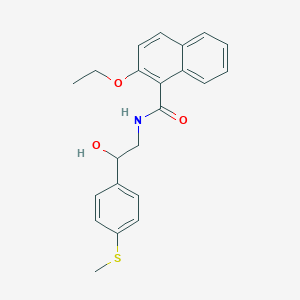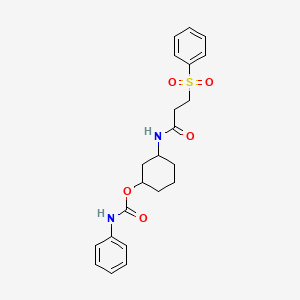![molecular formula C9H6N4S B2728537 1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole CAS No. 2320467-12-5](/img/structure/B2728537.png)
1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole” is a complex organic molecule that belongs to the class of heterocyclic compounds. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom, fused with a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . This compound could potentially exhibit a variety of biological activities, as many thiazole and imidazole derivatives are known to have pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be planar due to the presence of the aromatic rings. The presence of nitrogen and sulfur atoms in the rings can contribute to the formation of hydrogen bonds, which can affect the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis of imidazo[1,2-a]pyridines substituted at the 3-position aimed at developing potential antiulcer agents. Although these compounds did not display significant antisecretory activity, several demonstrated notable cytoprotective properties in ethanol and HCl models, highlighting their potential in gastroprotective therapies (Starrett et al., 1989).
Antioxidant Potential
- Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties were synthesized and evaluated for their antioxidant potential using DPPH scavenging assay. One compound showed outstanding antioxidant activity, suggesting these heterocycles' significance in developing new antioxidant agents (Kaddouri et al., 2020).
Antimicrobial and Antitumor Potential
- A study on the synthesis of pyrazolo[3,4-d]thiazole derivatives, including fused ring pyrimidines or imidazoles, demonstrated their potential as antimicrobial and antioxidant agents. Some compounds exhibited promising antitumor activity, further explored through molecular docking studies, indicating their capacity as cathepsin D inhibitors (Rizk et al., 2020).
Versatile Architectures for N-heterocyclic Carbenes
- Imidazo[1,5-a]pyridine provides a versatile platform for generating stable N-heterocyclic carbenes, used in synthesizing Rh(I) mono- and biscarbenes. This highlights the scaffold's role in developing new catalytic systems (Alcarazo et al., 2005).
Therapeutic Agents Development
- Imidazo[1,2-a]pyridine is recognized for its broad range of applications in medicinal chemistry, featuring in various marketed preparations. Efforts to modify this scaffold could lead to novel therapeutic agents, showcasing the scaffold's drug-like potential (Deep et al., 2016).
Direcciones Futuras
The future directions for research on “1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-imidazole” could include exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties. Given the wide range of biological activities exhibited by thiazole and imidazole derivatives, this compound could potentially have interesting pharmaceutical applications .
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities . They can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Mode of Action
It is suggested that the strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
Thiazole derivatives are involved in the development of pain therapy drugs . They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .
Result of Action
It is known that thiazole derivatives have a wide range of medicinal and biological properties .
Action Environment
It is known that water is economically viable, nontoxic, and the most friendly reaction medium available, making it an environmentally acceptable solvent for the design and development of green chemistry technique .
Propiedades
IUPAC Name |
2-imidazol-1-yl-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-2-10-5-7-8(1)14-9(12-7)13-4-3-11-6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHSFXPSSSLZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2728456.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2728458.png)

![3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid](/img/structure/B2728462.png)

![4-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2728464.png)
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2728470.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)




